molecular formula C5H7N3O B2423524 Pyrrole-2-carboxamidoxime CAS No. 500024-85-1

Pyrrole-2-carboxamidoxime

Cat. No. B2423524
CAS RN: 500024-85-1
M. Wt: 125.131
InChI Key: VIJSXGATFLMXMW-UHFFFAOYSA-N
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Description

Pyrrole-2-carboxamidoxime is an organic compound known for its various biological properties. It contains a total of 16 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of pyrrole carboxamide derivatives, such as Pyrrole-2-carboxamidoxime, involves various strategies. These include classical amide bond-forming processes and non-traditional bond formation, including the de novo synthesis of the pyrrole itself . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction .


Molecular Structure Analysis

Pyrrole-2-carboxamidoxime has a complex molecular structure. It contains a five-membered ring, an imine (aliphatic), a primary amine (aliphatic), a hydroxylamine (aliphatic), and a hydroxyl group .


Chemical Reactions Analysis

Pyrrole-2-carboxamidoxime, like other pyrrole derivatives, can undergo a variety of chemical reactions. For instance, the oxidation of neutral insulating polypyrrole to its conducting counterpart is a multistep process .


Physical And Chemical Properties Analysis

Pyrrole-2-carboxamidoxime contains a total of 16 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 imine (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Biological Formation and Utility in Natural Products

Pyrrole-2-carboxamidoxime, like other pyrrole derivatives, plays a significant role in biological contexts due to its unique chemical and electronic properties. It is known for its electron-rich, planar structure which makes it highly susceptible to electrophilic attack, capable of oxidation, and able to participate in π–π stacking and hydrogen-bonding interactions. These features are exploited in the formation and elaboration of pyrroles during natural product biosyntheses (Walsh, Garneau‐Tsodikova & Howard-Jones, 2006).

Structural Analysis and Tautomeric Studies

The structural and molecular analysis of pyrrole-2-carboxamide (PyCa), a closely related compound, through X-ray diffraction, FT-IR, NMR techniques, and DFT calculations, provides insights into the tautomeric forms of its dimers, involving N-H...O or O-H...N hydrogen-bond motifs. These studies highlight the intermolecular resonance-assisted hydrogen bonds in pyrrole derivatives (Grabowski, Dubis, Palusiak & Leszczynski, 2006).

Carbon Dioxide Fixation

Research on pyrrole-2-carboxylate decarboxylase from Bacillus megaterium has shown that this enzyme catalyzes the reversible carboxylation of pyrrole, adding significance to pyrrole derivatives in carbon dioxide fixation. This process is optimized for the synthesis of pyrrole-2-carboxylate, an essential step in carbon dioxide-fixation pathways (Wieser, Fujii, Yoshida & Nagasawa, 1998).

Medicinal Chemistry and Drug Design

In medicinal chemistry, pyrrole-2-carboxamides are utilized in the design and synthesis of inhibitors for treating drug-resistant tuberculosis. Their structure-activity relationship studies have led to the discovery of compounds with potent anti-TB activity and low cytotoxicity, indicating the therapeutic potential of pyrrole derivatives (Zhao et al., 2022).

Synthetic Routes to Pyrroles

Pyrrole derivatives are synthesized using various methods, including ruthenium-catalyzed nitrogen-transfer cycloaddition. These methods allow for the synthesis of diverse substituted pyrroles, highlighting the adaptability and usefulness of pyrrole derivatives in synthetic organic chemistry (Matsui, Shibuya & Yamamoto, 2018).

Biological Activities of Pyrrole Derivatives

Pyrrole-containing compounds exhibit a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties. The diverse nature of these compounds makes them a significant focus in therapeutic research (Bhardwaj et al., 2015).

Mechanism of Action

While the exact mechanism of action of Pyrrole-2-carboxamidoxime is not explicitly mentioned in the search results, pyrrole derivatives are known to have diverse biological activities . They are considered potential sources of biologically active compounds .

Future Directions

Pyrrole derivatives, including Pyrrole-2-carboxamidoxime, have a broad range of biological activities and display interesting skeletal diversity and complexity . They are considered potential sources of biologically active compounds . Therefore, they are likely to continue to be a focus of research in the future .

properties

IUPAC Name

N'-hydroxy-1H-pyrrole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSXGATFLMXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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